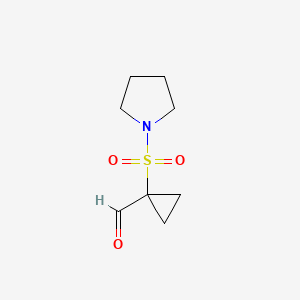

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde

Description

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde is a cyclopropane-based aldehyde derivative functionalized with a pyrrolidine sulfonyl group. This compound belongs to a class of molecules where the cyclopropane ring is substituted with both an aldehyde and a sulfonamide moiety, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C8H13NO3S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

1-pyrrolidin-1-ylsulfonylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H13NO3S/c10-7-8(3-4-8)13(11,12)9-5-1-2-6-9/h7H,1-6H2 |

InChI Key |

FVNYZELRWKVOOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Pyrrolidine

The initial step typically involves the preparation of the pyrrolidine-1-sulfonyl moiety. Sulfonylation of pyrrolidine nitrogen is achieved by reacting pyrrolidine with sulfonyl chlorides under basic conditions to yield the corresponding sulfonamide.

- Typical reagents: Pyrrolidine, sulfonyl chloride (e.g., methanesulfonyl chloride or aryl sulfonyl chlorides), base such as triethylamine or sodium hydride.

- Reaction conditions: Usually conducted in anhydrous solvents like dichloromethane or tetrahydrofuran at 0°C to room temperature.

- Notes: Protection of the pyrrolidine nitrogen as a sulfonamide enhances stability and directs subsequent functionalization steps.

Cyclopropanation Strategies

Cyclopropanation is a critical step to introduce the cyclopropane ring onto the sulfonylated pyrrolidine framework. Several methods are applicable:

Carbene Insertion: Generation of a carbene intermediate (e.g., from diazo compounds or α-chlorodiazirines) that inserts into a double bond or an appropriate precursor to form the cyclopropane ring.

Intramolecular Cyclization: Starting from a sulfonylated precursor bearing an appropriate leaving group and nucleophile, intramolecular ring closure can form the cyclopropane ring.

Table 1: Cyclopropanation Methods Relevant to Sulfonylated Pyrrolidines

| Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Carbene insertion | α-Chlorodiazirines, diazo compounds | High selectivity, mild conditions | Sensitive to nitrogen lone pairs |

| Intramolecular cyclization | Sulfone-substituted epoxides, bases | Efficient ring closure, scalable | Requires precursor synthesis |

| Photochemical protocols | N-substituted pyrrolidines, light | Masks nitrogen lone pairs, improves yield | Requires specialized equipment |

Introduction of the Aldehyde Group

The aldehyde group on the cyclopropane ring can be introduced by oxidation of a corresponding alcohol or by formylation reactions:

- Oxidation of cyclopropylmethanol derivatives: Using mild oxidants like Dess–Martin periodinane or Swern oxidation to convert alcohol to aldehyde without affecting the sulfonyl group.

- Formylation via lithiation: Directed lithiation of the cyclopropane ring followed by quenching with electrophilic formyl sources (e.g., DMF) can install the aldehyde functionality.

Representative Synthetic Route

A plausible synthetic sequence based on the literature and patent disclosures is as follows:

- Sulfonylation: Pyrrolidine is reacted with a sulfonyl chloride to yield pyrrolidine-1-sulfonyl derivative.

- Preparation of cyclopropane precursor: Functionalization to introduce a leaving group or alkene suitable for cyclopropanation.

- Cyclopropanation: Carbene insertion using α-chlorodiazirine or intramolecular cyclization to form the cyclopropane ring.

- Aldehyde installation: Oxidation of cyclopropylmethanol intermediate or lithiation/formylation to yield the aldehyde.

Comparative Data Table of Preparation Methods

| Step | Method/Condition | Yield (%) | Selectivity | Scalability | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Pyrrolidine + sulfonyl chloride, Et3N, DCM, 0°C to RT | 80-95 | High | High | Standard, well-established |

| Cyclopropanation | α-Chlorodiazirine carbene insertion, photochemical | 60-85 | Moderate-High | Moderate | Sensitive to nitrogen lone pairs |

| Cyclopropanation | Intramolecular epoxide ring-opening, base | 70-90 | High | High | Requires epoxysulfone precursor |

| Aldehyde formation | Swern oxidation of cyclopropylmethanol | 75-90 | High | Moderate | Mild, preserves sensitive groups |

| Aldehyde formation | Lithiation + DMF formylation | 65-80 | High | Moderate | Requires anhydrous conditions |

Research Findings and Notes

- The use of α-chlorodiazirines for carbene generation has been demonstrated to be effective for cyclopropanation of heterocycles, including pyrrolidine derivatives, offering a selective and mild approach.

- Photochemical protocols that mask nitrogen lone pairs on pyrrolidine nitrogen improve the efficiency of carbene-based cyclopropanation by preventing ylide formation and side reactions.

- Intramolecular cyclization of sulfone-substituted epoxides provides an alternative route to cyclopropane rings with high electrophilicity and functional group tolerance.

- Oxidation methods for aldehyde installation must be chosen carefully to avoid cleavage or overoxidation of the sulfonyl group.

- Industrial-scale synthesis requires consideration of reagent safety; methods avoiding explosive azide intermediates are preferred.

The preparation of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde involves a multi-step synthetic strategy combining sulfonylation of pyrrolidine, selective cyclopropanation, and aldehyde functionalization. Advances in carbene chemistry, particularly the use of α-chlorodiazirines and photochemical methods, have enhanced the efficiency and selectivity of cyclopropanation steps. Intramolecular cyclization of sulfone-substituted epoxides offers a robust alternative. Careful selection of oxidation or formylation methods enables the introduction of the aldehyde group without compromising the sulfonylated pyrrolidine core. This knowledge supports the scalable and safe synthesis of this compound for further applications in medicinal and synthetic chemistry.

Chemical Reactions Analysis

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Scientific Research Applications

Unfortunately, information regarding specific applications of the chemical compound 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde is limited in the provided search results. However, some data about the compound itself can be extracted.

Basic Information

Available Information and Potential Uses

- The compound is available for purchase from multiple suppliers .

- Websites offer information and documentation regarding the compound, including NMR data .

- While specific applications aren't detailed, the compound's structure and functional groups (pyrrolidine, sulfonyl, cyclopropane, and carbaldehyde) suggest potential use as a building block in organic synthesis .

- Further research would be needed to determine specific applications in fields such as pharmaceuticals, agrochemicals, or materials science.

Additional Notes

- One search result refers to magnetic resonance imaging (MRI) . This is not directly related to the chemical compound , but MRI is a technique used in medical diagnosis, treatment, and research . MRI utilizes contrast agents; one family of these agents are paramagnetic lanthanide hexaazamacrocyclic molecules .

- Another search result discusses cosmetic formulations and the use of experimental design techniques to optimize formulations . While this is not directly related to the specific compound, it highlights the importance of proper formulation in developing stable, safe, and effective cosmetic products .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in interactions with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde, highlighting variations in substituents, molecular weights, and properties:

Substituent Effects on Physicochemical Properties

Aromatic vs. Aliphatic Substituents

- Aliphatic Substituents : Compounds such as 1-(3-hydroxypropyl)cyclopropane-1-carbaldehyde (MW 128.17) demonstrate higher hydrophilicity, making them more soluble in aqueous media.

Sulfonyl Group Impact

The pyrrolidine sulfonyl group in the target compound introduces significant polarity and hydrogen-bonding capacity. For example, 4-(pyrrolidine-1-sulfonyl)benzenesulfonyl chloride (MW 309.79) has a higher molecular weight and melting point (133–134°C) compared to non-sulfonated cyclopropane derivatives.

Halogenated Derivatives

Halogenation (e.g., chloro or difluoromethyl groups) alters electronic properties.

Biological Activity

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyclopropane moiety, and a sulfonyl group. This combination suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 215.27 g/mol. The presence of the sulfonyl group enhances the compound's reactivity, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde exhibit a range of biological activities, including:

- Antimicrobial : The compound may show effectiveness against various pathogens.

- Anticancer : Similar structures have demonstrated cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : Potential to inhibit specific enzymes, contributing to its therapeutic profile.

The mechanisms through which 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde exerts its biological effects include:

- Enzyme Interactions : Molecular docking studies suggest that the compound can interact with target proteins, influencing cellular pathways.

- Protein Binding : The sulfonyl and pyrrolidine groups may facilitate binding to specific receptors or enzymes, impacting their activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives and their implications in drug discovery:

- Anticancer Activity : Research has shown that pyrrolidine-based compounds can exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer). For instance, thiosemicarbazone pyrrolidine-copper(II) complexes were found to be particularly potent, with IC50 values significantly lower than those of standard chemotherapy agents like cisplatin .

- Enzyme Inhibition Studies : A study highlighted the enzyme inhibition properties of pyrrolidine derivatives, showing that modifications in the structure could enhance their inhibitory effects on specific targets such as carbonic anhydrase and acetylcholinesterase .

- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to proteins involved in critical cellular processes, suggesting its potential as a lead compound for drug development .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| Pyrrolidine | C4H9N | Antimicrobial, anticonvulsant |

| Cyclopropane | C3H6 | Antimicrobial, herbicidal |

| 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | C11H15N O2 | Antitumor activity |

| Thiosemicarbazone Pyrrolidine-Copper(II) Complexes | Variable | Anticancer (IC50 < 0.99 µM against SW480) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.